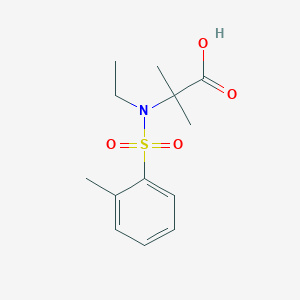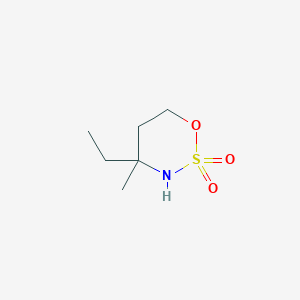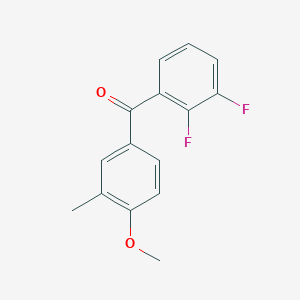
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Reduction: Reduction of the nitro group to an amine, followed by cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially converting the dihydronaphthalenone to a naphthoquinone derivative.
Reduction: Reduction of the nitro group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to the presence of the nitro and fluorine groups.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Use in the production of advanced materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorine atom might enhance binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-8-nitronaphthalene: Lacks the dihydro component but shares the fluorine and nitro substituents.
8-Nitro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the fluorine atom.
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the nitro group.
Uniqueness
The combination of fluorine and nitro groups in 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
143654-63-1 |
|---|---|
Fórmula molecular |
C10H8FNO3 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
5-fluoro-8-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-5-8(12(14)15)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 |
Clave InChI |
VTHOHONRMLWGNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C(=O)C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














